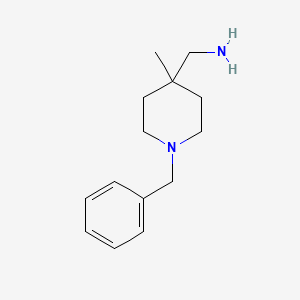
(1-benzyl-4-methylpiperidin-4-yl)methanamine
Übersicht
Beschreibung
(1-benzyl-4-methylpiperidin-4-yl)methanamine is a chemical compound with the molecular formula C14H22N2 and a molar mass of 218.34 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (1-benzyl-4-methylpiperidin-4-yl)methanamine involves several steps. One common method includes the reaction of 4-methylpiperidine with benzyl chloride to form 1-benzyl-4-methylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to yield the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
(1-benzyl-4-methylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-benzyl-4-methylpiperidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Wirkmechanismus
The mechanism of action of (1-benzyl-4-methylpiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.
Vergleich Mit ähnlichen Verbindungen
(1-benzyl-4-methylpiperidin-4-yl)methanamine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the methyl group, resulting in different chemical and biological properties.
4-Methylpiperidine: Lacks the benzyl group, leading to different reactivity and applications.
N-Benzylmethylamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H22N2 |
|---|---|
Molekulargewicht |
218.34 g/mol |
IUPAC-Name |
(1-benzyl-4-methylpiperidin-4-yl)methanamine |
InChI |
InChI=1S/C14H22N2/c1-14(12-15)7-9-16(10-8-14)11-13-5-3-2-4-6-13/h2-6H,7-12,15H2,1H3 |
InChI-Schlüssel |
YABJOWCDCJBOOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














